![molecular formula C37H33EuN6NaO8 B13829103 sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium” is a complex chemical compound that includes europium, a rare earth element. Europium compounds are known for their luminescent properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of europium ions with a ligand that contains multiple pyridine and phenyl groups. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in reactors where the europium ions are mixed with the ligand under controlled conditions. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The europium ion can be oxidized to different oxidation states.
Reduction: Reduction reactions can change the oxidation state of europium.
Substitution: Ligands in the compound can be substituted with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to control the pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce europium(III) complexes, while reduction could yield europium(II) complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a luminescent probe to study various chemical reactions and processes.
Biology
In biology, it can be used as a fluorescent marker in imaging techniques to study cellular processes.
Medicine
In medicine, europium compounds are explored for their potential use in diagnostic imaging and as therapeutic agents.
Industry
Industrially, this compound is used in the manufacturing of phosphors for LED lights and display screens.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its luminescent properties. The europium ion can absorb energy and re-emit it as visible light, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with specific proteins and cellular structures that can be visualized using fluorescence.
Comparison with Similar Compounds
Similar Compounds
- Europium(III) chloride
- Europium(III) nitrate
- Europium(III) oxide
Uniqueness
Compared to these similar compounds, “sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium” has a more complex ligand structure, which can provide unique luminescent properties and potentially more specific interactions in biological systems.
Properties
Molecular Formula |
C37H33EuN6NaO8 |
|---|---|
Molecular Weight |
864.6 g/mol |
IUPAC Name |
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium |
InChI |
InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;;+1/p-1 |
InChI Key |
BWLOMKKYJFEFQF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)O)CC(=O)[O-].[Na+].[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)

![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
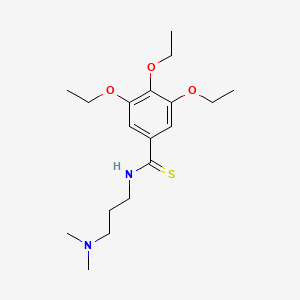
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
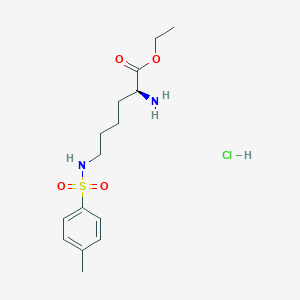
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
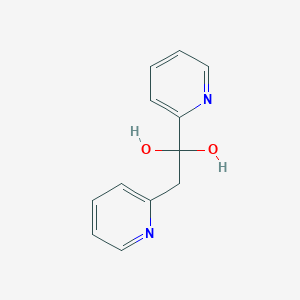
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
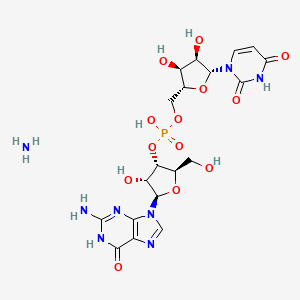
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
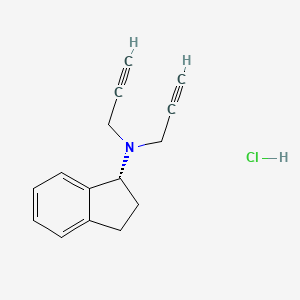
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
